5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite
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Overview
Description
5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is a metabolite of 5-fluoro CUMYL-PeGACLONE, which is a synthetic cannabinoid found in Spice-like herbal blends . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: Studied to understand the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: Investigated for its interactions with cannabinoid receptors and potential therapeutic applications.
Analytical Chemistry: Utilized in mass spectrometry and chromatography for the development of analytical methods.
Mechanism of Action
The mechanism of action of 5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids, and modulates various physiological processes. The specific molecular targets and pathways involved include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
5-fluoro CUMYL-PINACA N-pentanoic acid metabolite: Another synthetic cannabinoid metabolite with similar structural features.
5-fluoro CUMYL-P7AICA: A structurally related synthetic cannabinoid.
CUMYL-PeGACLONE: The parent compound of 5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite.
Uniqueness
5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite is unique due to its specific fluorination and pentanoic acid group, which may influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .
Properties
IUPAC Name |
5-[1-oxo-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-5-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,18-10-4-3-5-11-18)27-17-15-21-23(24(27)30)19-12-6-7-13-20(19)26(21)16-9-8-14-22(28)29/h3-7,10-13,15,17H,8-9,14,16H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXRRWPNAJIUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901038851 |
Source
|
Record name | 5-(1-Oxo-2-(2-phenylpropan-2-yl)-1,2-dihydro-5H-pyrido[4,3-b]indol-5-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901038851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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